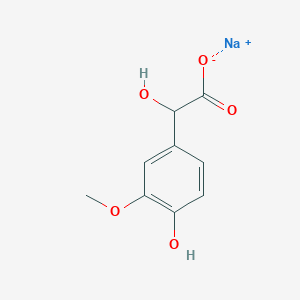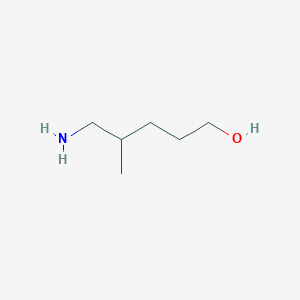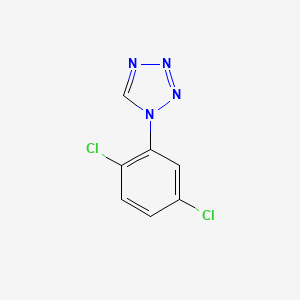
N-methyl-N-propylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-propylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a propyl group. This compound is typically found in the form of a hydrochloride salt, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base, followed by methylation. The reaction typically proceeds as follows:
Alkylation: Aniline reacts with propyl bromide in the presence of a base such as sodium hydroxide to form N-propylaniline.
Methylation: N-propylaniline is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield N-methyl-N-propylaniline.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions: N-methyl-N-propylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.
科学研究应用
N-methyl-N-propylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and as a model compound for understanding the behavior of aromatic amines in biological systems.
Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of N-methyl-N-propylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The aromatic ring and the alkyl groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen.
N-propylaniline: Contains only a propyl group attached to the nitrogen.
N,N-dimethylaniline: Both hydrogen atoms on the nitrogen are replaced by methyl groups.
Uniqueness: N-methyl-N-propylaniline hydrochloride is unique due to the presence of both methyl and propyl groups on the nitrogen, which imparts distinct chemical and physical properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various applications.
属性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC 名称 |
N-methyl-N-propylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h4-8H,3,9H2,1-2H3;1H |
InChI 键 |
HRMTWYSIOLDGDA-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)







![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)
